1-(4-Bromothiazol-2-yl)piperidin-4-ol
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Overview
Description
1-(4-Bromothiazol-2-yl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a bromothiazole ring attached to a piperidin-4-ol moiety
Preparation Methods
The synthesis of 1-(4-Bromothiazol-2-yl)piperidin-4-ol typically involves the reaction of 4-bromothiazole with piperidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
1-(4-Bromothiazol-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(4-Bromothiazol-2-yl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including HIV, due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1-(4-Bromothiazol-2-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to act as an antagonist of the CCR5 receptor, which is involved in the entry of HIV into host cells. By blocking this receptor, the compound can inhibit the replication of the virus and potentially serve as a therapeutic agent for HIV .
Comparison with Similar Compounds
1-(4-Bromothiazol-2-yl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(6-Bromopyridin-2-yl)piperidin-4-ol: This compound has a pyridine ring instead of a thiazole ring, which may result in different chemical and biological properties.
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol: This compound has a similar structure but with a different substitution pattern on the thiazole ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of the bromothiazole and piperidin-4-ol moieties, which imparts distinct chemical and biological properties that are valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(4-bromo-1,3-thiazol-2-yl)piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2OS/c9-7-5-13-8(10-7)11-3-1-6(12)2-4-11/h5-6,12H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHJOPQBBXJUEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC(=CS2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671672 |
Source
|
Record name | 1-(4-Bromo-1,3-thiazol-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-58-6 |
Source
|
Record name | 1-(4-Bromo-1,3-thiazol-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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